molecular formula C11H15NO3 B7857971 3-hydroxy-N-(3-methoxypropyl)benzamide

3-hydroxy-N-(3-methoxypropyl)benzamide

Cat. No.: B7857971
M. Wt: 209.24 g/mol
InChI Key: NCYPXMSPBOOXIQ-UHFFFAOYSA-N
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Description

3-hydroxy-N-(3-methoxypropyl)benzamide is an organic compound with the molecular formula C 11 H 15 NO 3 and a molecular weight of 209.25 g/mol . Its CAS Registry Number is 1152600-21-9 . This compound belongs to a class of hydroxy-substituted benzamides that are of significant interest in medicinal chemistry research. Structural analogs of this compound, particularly those featuring a benzimidazole core alongside hydroxy and methoxy substituents, have demonstrated promising antiproliferative activity against various human cancer cell lines, including breast cancer (MCF-7) and colorectal carcinoma (HCT-116) . The presence of hydroxy groups on the aromatic ring is a key structural feature that enhances the antioxidant activity of such molecules, as they can donate hydrogen atoms or electrons to stabilize free radicals . Researchers are exploring these properties to develop novel compounds that target specific pathways involved in oxidative stress, which is implicated in diseases like cancer . Furthermore, certain hydroxy and methoxy-substituted benzamide derivatives have shown antibacterial activity against Gram-positive bacterial strains . The compound is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-hydroxy-N-(3-methoxypropyl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H15NO3/c1-15-7-3-6-12-11(14)9-4-2-5-10(13)8-9/h2,4-5,8,13H,3,6-7H2,1H3,(H,12,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCYPXMSPBOOXIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC(=CC=C1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H15NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

209.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-hydroxy-N-(3-methoxypropyl)benzamide typically involves the condensation of 3-hydroxybenzoic acid with 3-methoxypropylamine. The reaction is carried out under mild conditions, often using a coupling reagent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond . The reaction mixture is usually stirred at room temperature for several hours, followed by purification through recrystallization or chromatography to obtain the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the process. Additionally, the optimization of reaction parameters such as temperature, solvent, and reaction time is crucial for large-scale production .

Chemical Reactions Analysis

Types of Reactions

3-Hydroxy-N-(3-methoxypropyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Hydroxy-N-(3-methoxypropyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored as a potential therapeutic agent due to its structural similarity to bioactive compounds.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-hydroxy-N-(3-methoxypropyl)benzamide is not fully understood, but it is believed to interact with specific molecular targets and pathways. The hydroxy and methoxypropyl groups may play a role in binding to enzymes or receptors, modulating their activity. Further research is needed to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The benzamide core is a common scaffold in medicinal and synthetic chemistry. Key structural variations among analogs include:

  • Position and type of substituents: Hydroxy, methoxy, amino, or alkyl groups on the benzene ring or N-substituent.
  • Electronic and steric properties : Electron-donating groups (e.g., methoxy) enhance solubility, while hydroxy groups facilitate hydrogen bonding.
Table 1: Structural and Physicochemical Comparison
Compound Name Molecular Formula Molecular Weight Key Substituents Notable Properties/Applications References
3-Hydroxy-N-(3-methoxypropyl)benzamide C₁₁H₁₅NO₃ 209.24 3-OH, N-(3-methoxypropyl) Hypothetical: Potential H-bonding, solubility enhancement N/A
N-(2-Hydroxy-1,1-dimethylethyl)-3-methylbenzamide C₁₃H₁₉NO₂ 221.29 3-CH₃, N-(2-hydroxy-1,1-dimethylethyl) N,O-bidentate directing group for metal-catalyzed C–H activation
4-((1-(4-Isopropylbenzyl)-2,4-dioxoquinazolin-3-yl)methyl)-N-(3-methoxypropyl)benzamide C₃₀H₃₁N₃O₄ 497.59 Quinazoline dione, N-(3-methoxypropyl) Antiviral (RSV inhibition, IC₅₀ < 1 µM)
3-Hydroxy-N-(2-methoxyphenyl)naphthalene-2-carboxamide C₁₈H₁₅NO₃ 293.32 Naphthalene core, 3-OH, N-(2-methoxyphenyl) Antibacterial (MIC = 55 µM against Staphylococcus spp.)
3-Amino-N-(3-methoxypropyl)benzamide C₁₁H₁₆N₂O₂ 208.26 3-NH₂, N-(3-methoxypropyl) Hypothetical: Enhanced nucleophilicity

Physicochemical and Spectroscopic Properties

  • This compound : The hydroxy group at position 3 likely results in a downfield shift in $^1$H NMR (~10–12 ppm for OH) and distinct IR stretching (~3200 cm⁻¹ for OH).

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-hydroxy-N-(3-methoxypropyl)benzamide, and how do reaction conditions influence yield and purity?

  • The compound is typically synthesized via coupling reactions between substituted benzoic acids and amines. For example, 3-hydroxybenzoic acid can be coupled with 3-methoxypropylamine using reagents like HBTU or EDCI under basic conditions (e.g., NEt₃) in solvents such as acetonitrile or DMF .
  • Key parameters include reaction time (overnight at room temperature for optimal coupling ), solvent polarity (polar aprotic solvents enhance reactivity), and stoichiometric ratios (1:1.2 acid-to-amine for minimized side products). Purity is validated via HPLC (>95%) and LCMS (e.g., m/z = 256.2 [M+H]⁺) .

Q. How is the molecular structure of this compound characterized, and what analytical techniques are critical?

  • 1H NMR confirms substituent positions: Aromatic protons appear as a singlet for the hydroxyl group (δ ~6.5 ppm), while methoxypropyl protons show splitting patterns (e.g., δ 3.4–3.5 ppm for OCH₂) .
  • X-ray crystallography (using SHELX programs ) resolves stereoelectronic effects, such as hydrogen bonding between the hydroxy group and the amide carbonyl, which stabilizes the crystal lattice .

Q. What are the common chemical reactions involving the hydroxy and methoxypropyl groups in this compound?

  • The hydroxy group undergoes oxidation (e.g., with KMnO₄ to form a ketone) or O-alkylation (e.g., using alkyl halides in basic conditions) .
  • The methoxypropyl chain can participate in nucleophilic substitutions (e.g., replacing methoxy with amines) or reductions (e.g., LiAlH₄ to form a primary alcohol) .

Advanced Research Questions

Q. How can researchers optimize experimental design to resolve contradictions in biological activity data for this compound?

  • Contradictions often arise from solvent-dependent aggregation or isomerization . For example, geometric isomerism in the methoxypropyl chain (observed in analogs ) may lead to varying binding affinities.
  • Methodological solutions :

  • Use chiral HPLC to separate isomers .
  • Validate target engagement via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
  • Compare activity in multiple cell lines (e.g., cancer vs. normal) to rule out off-target effects .

Q. What strategies are effective in improving the compound’s metabolic stability for in vivo studies?

  • Structural modifications : Replace the methoxy group with deuterated methoxy (slows CYP450-mediated oxidation) or introduce bulky substituents on the benzene ring to sterically hinder enzymatic degradation .
  • Formulation approaches : Use liposomal encapsulation (enhances plasma half-life) or prodrug derivatives (e.g., esterification of the hydroxy group) .

Q. How do computational models predict the compound’s interaction with biological targets, and what experimental validation is required?

  • Molecular docking (e.g., AutoDock Vina) predicts binding to enzymes like COX-2 (ΔG ≈ −8.2 kcal/mol) or tyrosine kinases .
  • Validation steps :

  • Perform enzyme inhibition assays (IC₅₀ determination).
  • Conduct mutagenesis studies to identify critical binding residues (e.g., alanine scanning) .

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